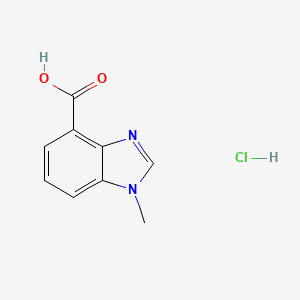
1-methyl-1H-1,3-benzodiazole-4-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a benzene ring fused with a diazole ring, which is further substituted with a carboxylic acid group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid with formic acid and formaldehyde, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput. Additionally, the use of automated systems can minimize human error and improve consistency in product quality.
化学反応の分析
Types of Reactions
1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.
科学的研究の応用
1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1H-1,3-benzodiazole-4-carboxylic acid: Lacks the methyl group, which can affect its reactivity and solubility.
1-methyl-1H-1,3-benzodiazole: Lacks the carboxylic acid group, which can influence its chemical properties and applications.
1H-1,3-benzodiazole-4-carboxylic acid methyl ester: Contains an ester group instead of the hydrochloride salt, affecting its solubility and reactivity.
Uniqueness
1-methyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where solubility and specific reactivity are crucial.
特性
分子式 |
C9H9ClN2O2 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
1-methylbenzimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11;/h2-5H,1H3,(H,12,13);1H |
InChIキー |
LBVZTFPCMLFLFC-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C(C=CC=C21)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


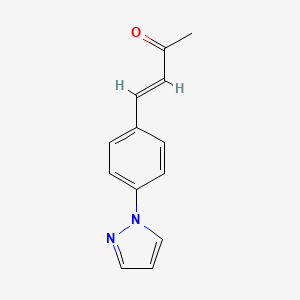
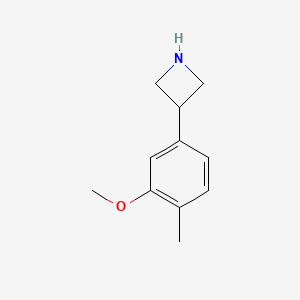
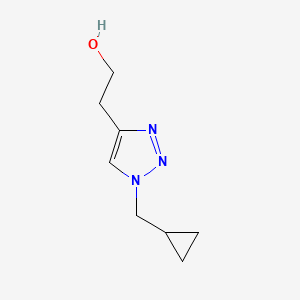
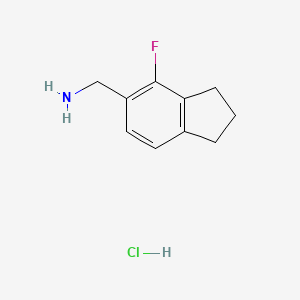
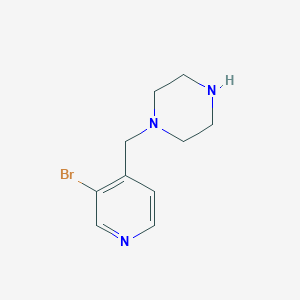
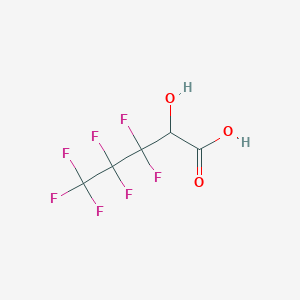
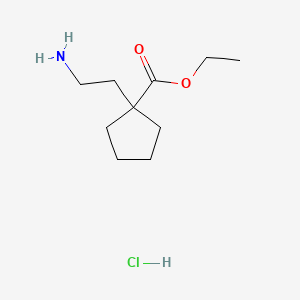


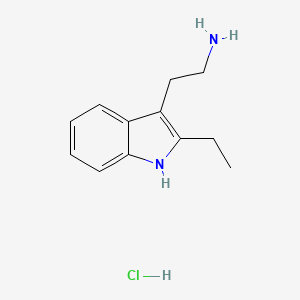
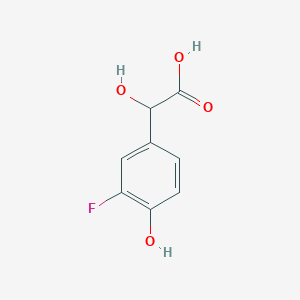
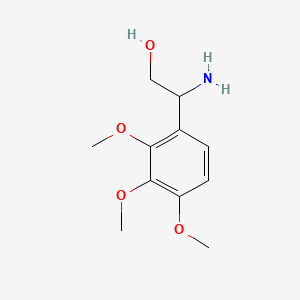
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
![1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide](/img/structure/B13587533.png)
